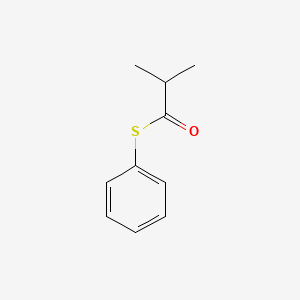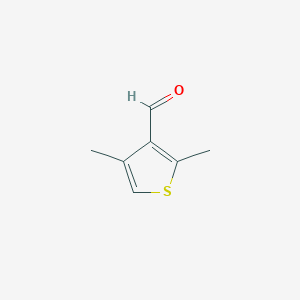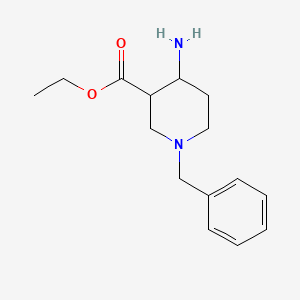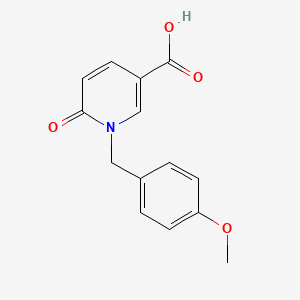
(R)-4-MERCAPTO-2-PYRROLIDONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-MERCAPTO-2-PYRROLIDONE is a chiral compound with a sulfur-containing pyrrolidone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-MERCAPTO-2-PYRROLIDONE typically involves the reaction of a suitable precursor with a thiol reagent under controlled conditions. One common method is the reaction of 2-pyrrolidone with a thiol compound in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-4-MERCAPTO-2-PYRROLIDONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
®-4-MERCAPTO-2-PYRROLIDONE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.
Substitution: The pyrrolidone ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated pyrrolidone derivatives.
Aplicaciones Científicas De Investigación
®-4-MERCAPTO-2-PYRROLIDONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-4-MERCAPTO-2-PYRROLIDONE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-MERCAPTO-2-PYRROLIDONE: The enantiomer of ®-4-MERCAPTO-2-PYRROLIDONE with similar chemical properties but different biological activity.
2-MERCAPTO-2-PYRROLIDONE: A non-chiral analog with similar reactivity but lacking the chiral center.
4-MERCAPTO-2-THIAZOLIDINONE: A structurally related compound with a thiazolidinone ring instead of a pyrrolidone ring.
Uniqueness
®-4-MERCAPTO-2-PYRROLIDONE is unique due to its chiral nature and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C4H7NOS |
|---|---|
Peso molecular |
117.17 g/mol |
Nombre IUPAC |
4-sulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C4H7NOS/c6-4-1-3(7)2-5-4/h3,7H,1-2H2,(H,5,6) |
Clave InChI |
RADPGJBZLCMARV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)-](/img/structure/B8786969.png)



![Ethanone, 2-bromo-1-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B8787012.png)




